molecular formula C20H21F3N4O8 B1436856 Thalidomide-O-amido-C3-NH2 TFA CAS No. 2022182-58-5

Thalidomide-O-amido-C3-NH2 TFA

Cat. No.: B1436856
CAS No.: 2022182-58-5
M. Wt: 502.4 g/mol
InChI Key: OKTNKIORKNBBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-O-amido-C3-NH2 (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research for its ability to target and degrade specific proteins within cells, making it a valuable tool in the study of protein function and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-C3-NH2 (TFA) involves the conjugation of a cereblon ligand derived from Thalidomide with an alkylC3 linker that has a terminal amine group . The reaction conditions typically require a controlled environment to ensure the stability and purity of the final product. The process involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps to achieve the desired compound.

Industrial Production Methods: Industrial production of Thalidomide-O-amido-C3-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The compound is produced under stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-amido-C3-NH2 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different reactivity .

Scientific Research Applications

Thalidomide-O-amido-C3-NH2 (TFA) has a wide range of applications in scientific research:

    Chemistry: Used as a tool in the study of chemical reactions and mechanisms, particularly in the context of protein degradation.

    Biology: Employed in the investigation of protein function and regulation, as well as in the study of cellular processes involving protein degradation.

    Medicine: Utilized in the development of therapeutic strategies targeting specific proteins for degradation, offering potential treatments for various diseases.

    Industry: Applied in the production of research reagents and tools for the study of protein interactions and functions

Mechanism of Action

Thalidomide-O-amido-C3-NH2 (TFA) exerts its effects through the targeted degradation of specific proteins. The compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, and recruits target proteins for ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective removal of proteins from cells, providing a powerful tool for studying protein function and regulation.

Comparison with Similar Compounds

Uniqueness: Thalidomide-O-amido-C3-NH2 (TFA) is unique in its specific design for use in PROTAC technology, incorporating a cereblon ligand and an alkylC3 linker with a terminal amine group. This design allows for efficient conjugation to target proteins and effective protein degradation, making it a valuable tool in research and therapeutic development .

Biological Activity

Thalidomide-O-amido-C3-NH2 TFA is a synthesized compound that has garnered significant attention due to its unique biological activity, particularly in the context of targeted protein degradation and therapeutic applications. This article will explore its biological mechanisms, therapeutic potential, and relevant research findings.

This compound is characterized by the following chemical formula: C20H21F3N4O8. It functions as an E3 ligase ligand-linker conjugate, incorporating a thalidomide-based cereblon ligand. This structure facilitates its role in PROTAC (Proteolysis-Targeting Chimera) technology, which targets specific proteins for degradation rather than mere inhibition. The compound binds to cereblon, a crucial component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins by the proteasome.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Anti-inflammatory Effects : The compound modulates immune responses, showing potential applications in treating autoimmune diseases. It selectively inhibits tumor necrosis factor-alpha (TNF-α) production, thereby reducing inflammation .
  • Antitumor Properties : this compound has demonstrated efficacy against various cancers, particularly multiple myeloma. Its mechanism involves the degradation of proteins that promote tumor growth and survival .
  • Immunomodulation : The compound enhances T cell activity and shifts cytokine production towards a Th2 profile, which is beneficial in certain immune-related disorders .

Comparative Analysis with Related Compounds

The following table compares this compound with other thalidomide derivatives:

Compound NameStructure/FunctionalityUnique Features
Thalidomide Parent compound with immunomodulatory effectsHistorical significance; teratogenicity concerns
Lenalidomide Enhanced potency against multiple myelomaImproved efficacy and safety profile
Pomalidomide Another derivative used in hematological malignanciesGreater stability and efficacy
CC-220 Selective cereblon ligandTargets specific transcription factors
This compound Unique linker design for PROTAC technologyVersatile conjugation possibilities

Case Studies and Research Findings

  • Targeted Protein Degradation :
    • A study highlighted the effectiveness of this compound in degrading specific oncoproteins involved in multiple myeloma, showcasing its potential as a therapeutic agent .
  • Immunomodulatory Effects :
    • Research indicates that this compound can significantly enhance T cell proliferation and modulate cytokine profiles, which is critical in managing autoimmune conditions .
  • Clinical Applications :
    • Thalidomide derivatives have been used successfully in clinical settings for conditions such as erythema nodosum leprosum and multiple myeloma, with ongoing studies exploring their use in other inflammatory diseases .

Properties

IUPAC Name

N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6.C2HF3O2/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25;3-2(4,5)1(6)7/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTNKIORKNBBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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